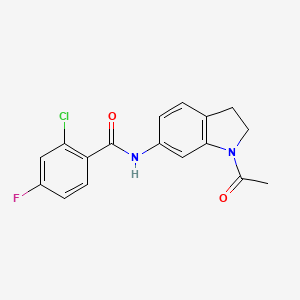

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

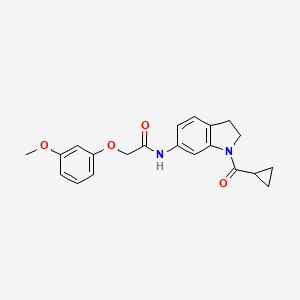

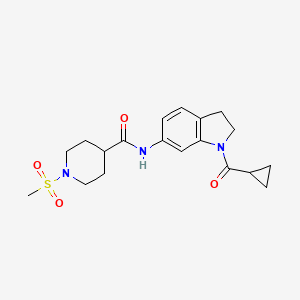

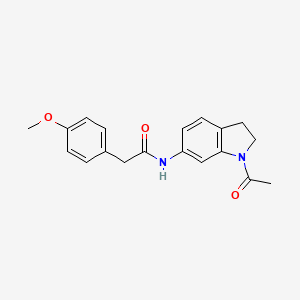

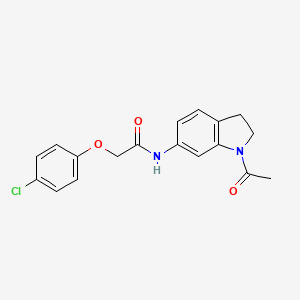

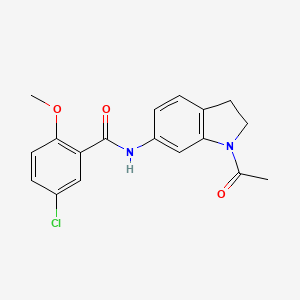

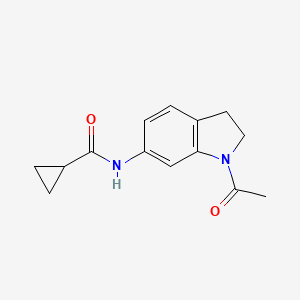

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide (or 6-chloro-4-fluoro-3-indolyl acetamide) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a member of the class of compounds known as indole derivatives, which are characterized by their ability to interact with proteins and other molecules in a unique way. In recent years, 6-chloro-4-fluoro-3-indolyl acetamide has been studied for its ability to act as a ligand in protein-protein interactions and for its potential use as a drug target.

科学的研究の応用

Neuropeptide Y Y2 Receptor Antagonist

This compound has been characterized as a novel neuropeptide Y Y2 receptor (Y2) antagonist . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . This property makes it a potent and selective pharmacological tool available to establish the potential role of central and peripheral Y2 receptors in vivo .

Neurological Research

Given its interaction with the neuropeptide Y Y2 receptor, this compound could be used in neurological research, particularly in studies related to the hypothalamus, hippocampus, and substantia nigra where Y2 receptors are known to be expressed .

Drug Development

The compound’s ability to penetrate into the brain after intraperitoneal administration in rats suggests its potential for drug development, particularly for conditions that require brain penetration .

In Vitro Pharmacological Studies

The compound’s in vitro pharmacological properties have been evaluated, suggesting its use in various in vitro studies .

Radioligand Binding Studies

The compound has been used in radioligand binding studies, demonstrating its utility in this type of research .

Receptor Autoradiography

The compound has been used in receptor autoradiography studies, particularly in rat brain tissue sections .

作用機序

Target of Action

The primary target of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide, also known as F5098-0990, is the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological and pathological processes, including regulation of food intake, anxiety, circadian rhythm, and pain perception .

Mode of Action

F5098-0990 acts as an antagonist to the Y2 receptor . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . The compound is highly selective, showing more than 100-fold selectivity versus human Y1, Y4, and Y5 receptors .

Biochemical Pathways

The antagonistic action of F5098-0990 on the Y2 receptor affects the downstream signaling pathways. Specifically, it inhibits PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in KAN-Ts cells . This inhibition disrupts the normal signaling cascade initiated by the activation of the Y2 receptor.

Pharmacokinetics

After intraperitoneal administration in rats, F5098-0990 penetrates into the brain and occupies Y2 receptor binding sites as revealed by ex vivo receptor autoradiography . The maximum concentration (Cmax) in the brain is reached at 30 minutes post-administration, indicating a relatively fast absorption . .

Result of Action

The antagonistic action of F5098-0990 on the Y2 receptor leads to the disruption of normal signaling pathways associated with this receptor. This can potentially alter physiological processes regulated by the Y2 receptor, such as food intake, anxiety, circadian rhythm, and pain perception .

特性

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)14-5-3-12(19)8-15(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZQJKUKCPHMCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。